methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate
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Description
Methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate is a useful research compound. Its molecular formula is C39H37NO10 and its molecular weight is 679.7 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes various functional groups, contributing to its biological activity. The molecular formula is C25H30N2O8, and it exhibits a molecular weight of approximately 478.52 g/mol. Its structural complexity allows for interactions with multiple biological targets.
Antitumoral Activity
Research has indicated that this compound exhibits significant antitumoral properties. In vitro studies have shown inhibition of cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical cancer) | 15.0 | Apoptosis induction |
MCF7 (Breast cancer) | 12.5 | Cell cycle arrest |
A549 (Lung cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness, particularly against Gram-positive bacteria.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 500 |
Escherichia coli | 1000 |
Candida albicans | 250 |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in tumor cells.
- Interaction with DNA : Potential intercalation into DNA may disrupt replication and transcription processes.
Case Study 1: Antitumoral Efficacy
A study published in the Bulletin of the Korean Chemical Society highlighted the antitumoral effects of methyl 4-[2-methyl...benzoate on HeLa cells using the MTT assay. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and E. coli, revealing significant inhibitory effects at concentrations lower than those commonly used in clinical settings . This study underscores the potential for developing new antimicrobial agents from this compound.
Properties
Molecular Formula |
C39H37NO10 |
---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C39H37NO10/c1-24-35(48-29-17-13-27(14-18-29)36(42)45-5)34(41)31-20-19-30(22-33(31)47-24)49-37(43)32(40-38(44)50-39(2,3)4)21-25-11-15-28(16-12-25)46-23-26-9-7-6-8-10-26/h6-20,22,32H,21,23H2,1-5H3,(H,40,44)/t32-/m0/s1 |
InChI Key |
XEFVNTPBZZZFEE-YTTGMZPUSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)[C@H](CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C)OC5=CC=C(C=C5)C(=O)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CC3=CC=C(C=C3)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C)OC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.